

# Application Note: Analysis of Fluoxastrobin-d4 in Environmental Samples

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## Compound of Interest

Compound Name: (E/Z)-Fluoxastrobin-d4(Mixture)

Cat. No.: B1146875

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## Introduction

Fluoxastrobin is a broad-spectrum, systemic fungicide used to control various fungal diseases on a range of crops.[1][2] Its presence in the environment, particularly in water sources, necessitates sensitive and accurate analytical methods for monitoring. The use of an isotopically labeled internal standard, Fluoxastrobin-d4, is crucial for robust and reliable quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3][4] This application note provides a detailed protocol for the determination of Fluoxastrobin in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

## Principle

The method employs an isotope dilution technique where a known amount of Fluoxastrobin-d4 is added to the environmental water sample prior to analysis.[3] The sample is then analyzed by LC-MS/MS. Fluoxastrobin and Fluoxastrobin-d4 are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the native analyte (Fluoxastrobin) to its isotopically labeled internal standard (Fluoxastrobin-d4) against a calibration curve prepared with known concentrations of both standards.[3][4] This approach minimizes errors arising from sample matrix interference and extraction inefficiencies.

## Experimental Protocols

## 1. Reagents and Materials

- Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC or LC-MS grade), Water (HPLC or LC-MS grade).
- Standards: Fluoxastrobin (analytical standard), Fluoxastrobin-d4 (isotopically labeled internal standard). Certified reference materials should be used.
- Sample Containers: Polypropylene centrifuge tubes (50 mL).
- Filters: Syringe filters (e.g., 0.22  $\mu$ m PTFE) for sample extract filtration.

## 2. Standard Solution Preparation

- Primary Stock Solutions: Prepare individual primary stock solutions of Fluoxastrobin and Fluoxastrobin-d4 in acetonitrile at a concentration of approximately 100  $\mu$ g/mL. Store in a freezer when not in use. The concentration should be corrected for the purity of the standard. [\[3\]](#)
- Secondary Mixed Standard Solution: Prepare a secondary mixed standard solution containing both Fluoxastrobin and Fluoxastrobin-d4 by diluting the primary stock solutions in acetonitrile. [\[3\]](#)
- Calibration Standards: Prepare a series of calibration standards by serially diluting the secondary mixed standard solution with an appropriate solvent (e.g., acetonitrile/water mixture) to cover the desired concentration range for analysis.

## 3. Sample Preparation and Extraction

- Weigh  $50 \pm 0.05$  g of the water sample into a 50 mL polypropylene centrifuge tube. [\[3\]](#)
- Add a known volume of the Fluoxastrobin-d4 internal standard solution to the sample.
- For recovery experiments, fortify control samples with a known concentration of the Fluoxastrobin standard solution. [\[3\]](#)
- Cap the tube and mix the sample well.

- The sample is now ready for direct analysis by LC-MS/MS. No extensive extraction is required for water samples.[3][4]

#### 4. Instrumental Analysis: LC-MS/MS

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for analysis.[5][6]
- Chromatographic Conditions (Typical):
  - Column: A suitable reversed-phase column (e.g., C18).
  - Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium formate).
  - Flow Rate: Appropriate for the column dimensions.
  - Injection Volume: Typically 5-20 µL.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Fluoxastrobin and Fluoxastrobin-d4 are monitored.[4]

#### 5. Quantification

Residue concentrations are determined using a calibration curve generated from the analysis of the calibration standards. The curve is constructed by plotting the peak area ratio of the native analyte to the internal standard versus the concentration of the native analyte. A linear regression with 1/x weighting is commonly used.[3]

## Data Presentation

Table 1: Method Performance Data for Fluoxastrobin Analysis in Water

| Parameter                            | Value             | Reference |
|--------------------------------------|-------------------|-----------|
| Target Limit of Quantification (LOQ) | 0.05 ng/g (ppb)   | [3]       |
| Recovery                             | Typically 70-120% | [3]       |
| Linearity ( $r^2$ )                  | >0.99             | [3]       |

Table 2: Example MRM Transitions for Fluoxastrobin and Fluoxastrobin-d4

| Compound                             | Precursor Ion (m/z) | Product Ion (m/z) - Quantitation | Product Ion (m/z) - Confirmation |
|--------------------------------------|---------------------|----------------------------------|----------------------------------|
| Fluoxastrobin                        | 459.2               | 188.1                            | 427.1                            |
| Fluoxastrobin-d4 (Internal Standard) | 463.2               | 188.1                            | 431.1                            |

Note: These are example transitions and should be optimized on the specific instrument used.[4]

## Mandatory Visualization



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Caption: Workflow for the analysis of Fluoxastrobin in water using isotope dilution LC-MS/MS.

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## References

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- 2. Fluoxastrobin | C<sub>21</sub>H<sub>16</sub>ClFN<sub>4</sub>O<sub>5</sub> | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
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